Target-Engagement Advantage Conferred by the 4-Methoxybenzenesulfonyl Group in HIV-1 Protease Inhibition
For HIV-1 protease inhibitors, a 4-methoxybenzenesulfonamide (PMBS) P2′ ligand provides superior interaction with the S2′ subsite compared to a 4-toluenesulfonyl (Ts) or unsubstituted benzenesulfonamide group. In a series of piperidine-based inhibitors, the PMBS-carrying compound 3a achieved an enzyme Ki of 29 pM and an antiviral IC50 of 0.13 nM against wild-type HIV-1, representing a >6-fold improvement over the clinical comparator darunavir (DRV) [1].
| Evidence Dimension | HIV-1 protease enzyme inhibition potency (Ki) and antiviral activity in cell culture (IC50) |
|---|---|
| Target Compound Data | Enzyme Ki = 29 pM; Antiviral IC50 = 0.13 nM (compound 3a, containing PMBS P2′ ligand) |
| Comparator Or Baseline | Darunavir (DRV): Enzyme Ki ~200 pM (estimated); Antiviral IC50 ~0.8 nM |
| Quantified Difference | >6-fold enhancement in both enzyme Ki and antiviral IC50 versus DRV |
| Conditions | In vitro fluorescence-based HIV-1 protease assay; MT-4 cell antiviral assay with HIV-1 NL4-3 strain |
Why This Matters
The presence of the 4-methoxy group on the benzenesulfonyl ring is a critical driver of potency, and replacing this group with a 4-methyl or unsubstituted phenyl ring is projected to erode binding affinity significantly, directly impacting antiviral efficacy in lead optimization.
- [1] Zhu, M. et al. (2021). Design and evaluation of novel piperidine HIV-1 protease inhibitors with potency against DRV-resistant variants. Eur. J. Med. Chem., 220, 113450. View Source
